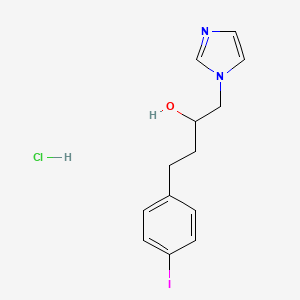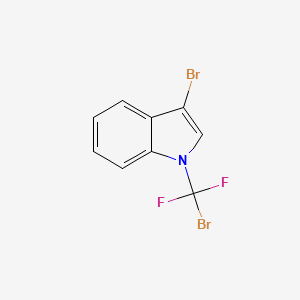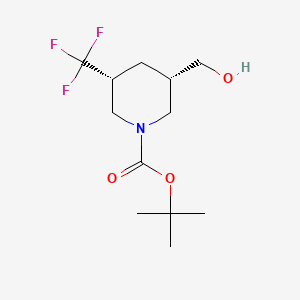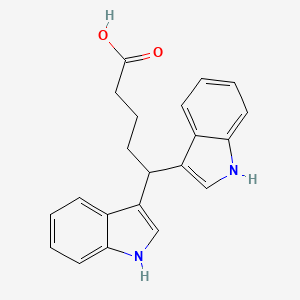
5,5-bis(1H-indol-3-yl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-bis(1H-indol-3-yl)pentanoic acid is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-bis(1H-indol-3-yl)pentanoic acid typically involves the reaction of indole derivatives with pentanoic acid or its derivatives. One common method is the condensation reaction between indole-3-carboxaldehyde and pentanoic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反应分析
Types of Reactions
5,5-bis(1H-indol-3-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The indole groups can be oxidized to form corresponding oxindoles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The indole nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxindoles and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: N-alkylated or N-acylated indole derivatives.
科学研究应用
5,5-bis(1H-indol-3-yl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
作用机制
The mechanism of action of 5,5-bis(1H-indol-3-yl)pentanoic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole groups can interact with biological macromolecules such as proteins and nucleic acids, potentially modulating their function. The compound may also affect cellular signaling pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- 5-(1H-indol-3-yl)pentanoic acid
- 5-(5-Bromo-1H-indol-1-yl)pentanoic acid
- 1-methyl-1H-indole-7-carboxylic acid
Uniqueness
5,5-bis(1H-indol-3-yl)pentanoic acid is unique due to the presence of two indole groups, which may confer distinct biological activities compared to similar compounds with only one indole group.
属性
分子式 |
C21H20N2O2 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
5,5-bis(1H-indol-3-yl)pentanoic acid |
InChI |
InChI=1S/C21H20N2O2/c24-21(25)11-5-8-14(17-12-22-19-9-3-1-6-15(17)19)18-13-23-20-10-4-2-7-16(18)20/h1-4,6-7,9-10,12-14,22-23H,5,8,11H2,(H,24,25) |
InChI 键 |
HQERNOHMGPEZSO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CCCC(=O)O)C3=CNC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid](/img/structure/B13466354.png)
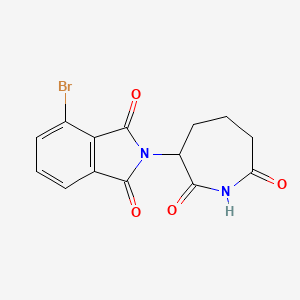
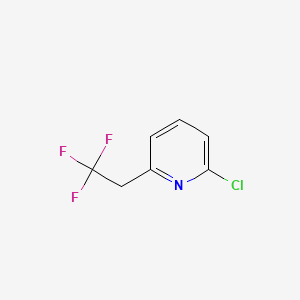
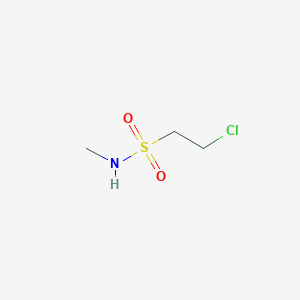
![tert-butylN-{3'-oxo-[1,1'-bi(cyclobutane)]-3-yl}carbamate](/img/structure/B13466388.png)
![6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid](/img/structure/B13466401.png)
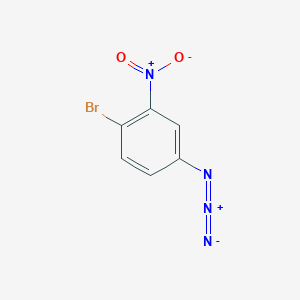
![[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13466406.png)
![[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B13466409.png)
![2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13466411.png)
![2-Methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13466414.png)
